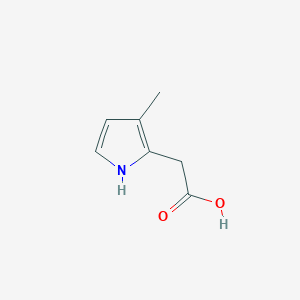
2-(3-methyl-1H-pyrrol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-1H-pyrrol-2-yl)acetic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrrol-2-yl)acetic acid typically involves the condensation of 3-methylpyrrole with acetic acid derivatives under acidic or basic conditions. One common method is the reaction of 3-methylpyrrole with bromoacetic acid in the presence of a base like sodium hydroxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methyl-1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acids, while reduction can produce pyrrole-2-methanol or pyrrole-2-aldehyde .
Aplicaciones Científicas De Investigación
2-(3-methyl-1H-pyrrol-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety.
2-Acetylpyrrole: Contains an acetyl group instead of an acetic acid group.
Pyrrothiogatain: A pyrrole derivative with a thiophene carboxylic acid moiety .
Uniqueness
2-(3-methyl-1H-pyrrol-2-yl)acetic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
2-(3-methyl-1H-pyrrol-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-8-6(5)4-7(9)10/h2-3,8H,4H2,1H3,(H,9,10) |
Clave InChI |
AFFRFPLNUZHALX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


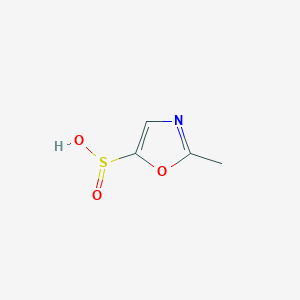
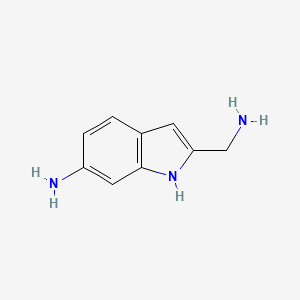

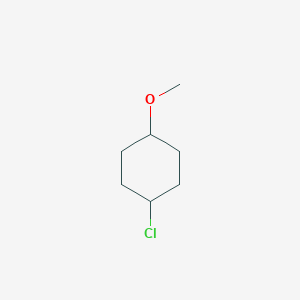

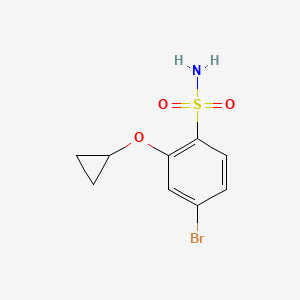

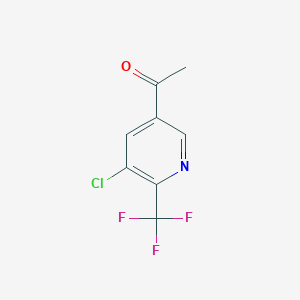

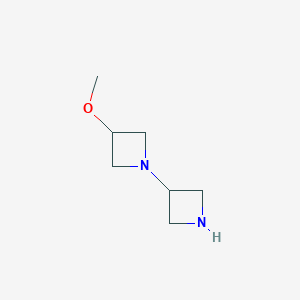
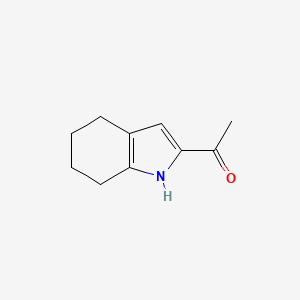
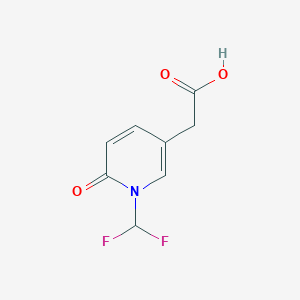

![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
